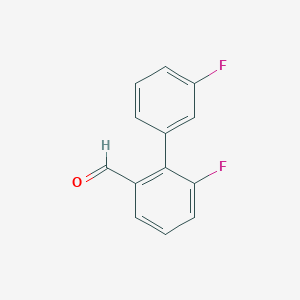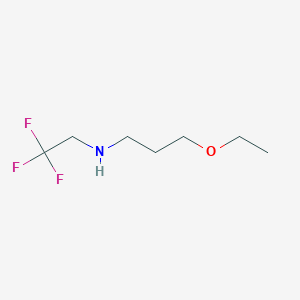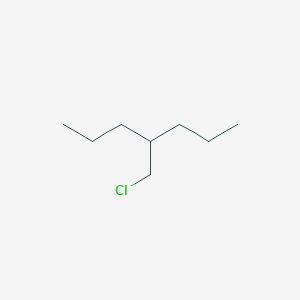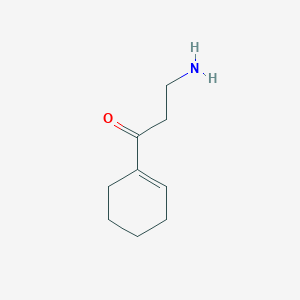
3-(1-Methylpiperidin-4-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylpiperidin-4-yl)azepane is a heterocyclic organic compound that features both a piperidine and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylpiperidine with a suitable azepane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methylpiperidin-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(1-Methylpiperidin-4-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Methylpiperidin-4-yl)azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
N-methylpiperidin-3-yl)-3-(1-naphthoyl)indole: A compound with similar structural features but different functional groups.
Piperidine derivatives: Compounds that share the piperidine ring but differ in other structural aspects.
Uniqueness
3-(1-Methylpiperidin-4-yl)azepane is unique due to its combination of piperidine and azepane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H24N2 |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
3-(1-methylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C12H24N2/c1-14-8-5-11(6-9-14)12-4-2-3-7-13-10-12/h11-13H,2-10H2,1H3 |
Clave InChI |
SVVUTDJQXFUWHL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2CCCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13200457.png)

![N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13200464.png)
![1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13200468.png)




![(5R,6R)-6-[(1-Ethyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13200478.png)



![N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine](/img/structure/B13200496.png)

